molecular formula C11H7Cl2NO B6367944 3-(2,4-Dichlorophenyl)pyridin-2(1H)-one CAS No. 1261939-43-8

3-(2,4-Dichlorophenyl)pyridin-2(1H)-one

Cat. No.: B6367944
CAS No.: 1261939-43-8
M. Wt: 240.08 g/mol
InChI Key: BWELLNYIKOMOIN-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)pyridin-2(1H)-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminopyridine under basic conditions. The reaction proceeds through the formation of an amide intermediate, which cyclizes to form the pyridinone ring. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reaction is carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridinone N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

3-(2,4-Dichlorophenyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)pyridine: Lacks the carbonyl group present in the pyridinone.

    2-(2,4-Dichlorophenyl)pyridine: Differently substituted on the pyridine ring.

    3-(2,4-Dichlorophenyl)quinolin-2(1H)-one: Contains a quinolinone core instead of a pyridinone.

Uniqueness

3-(2,4-Dichlorophenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a pyridinone core and a dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-7-3-4-8(10(13)6-7)9-2-1-5-14-11(9)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWELLNYIKOMOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683028
Record name 3-(2,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-43-8
Record name 3-(2,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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